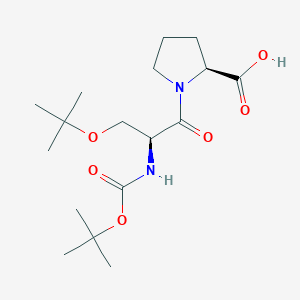

Boc-Ser(tBu)-Pro-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKLTVHOEKAAQH-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628733 | |

| Record name | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141106-60-7 | |

| Record name | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Boc-Ser(tBu)-Pro-OH: A Cornerstone Dipeptide in Chemical Synthesis

Abstract

This technical guide provides an in-depth analysis of the protected dipeptide, Boc-Ser(tBu)-Pro-OH. As a fundamental building block in modern peptide synthesis, particularly within solid-phase peptide synthesis (SPPS), its unique structural features are pivotal to its function. We will dissect its molecular architecture, explore the strategic role of its constituent protecting groups—the N-terminal tert-Butoxycarbonyl (Boc) and the side-chain tert-Butyl (tBu)—and detail its synthesis, characterization, and applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a comprehensive understanding of this versatile reagent.

Introduction to a Key Synthetic Intermediate

Boc-L-Ser(tBu)-L-Pro-OH is a dipeptide derivative composed of L-serine and L-proline. Its significance in organic and medicinal chemistry stems from the strategic placement of two critical protecting groups: the Boc group on the N-terminus of the serine residue and the tBu group on the serine's hydroxyl side-chain. This dual-protection scheme allows for the precise and controlled incorporation of the Ser-Pro motif into larger, more complex peptide chains.

The Ser-Pro sequence is a common structural element in many biologically active peptides and proteins, often inducing specific secondary structures like β-turns. The ability to introduce this dipeptide as a single, pre-formed unit offers considerable advantages in synthesis, improving efficiency and minimizing potential side reactions associated with stepwise amino acid coupling.

Molecular Structure and Physicochemical Properties

The structure of Boc-Ser(tBu)-Pro-OH is defined by the peptide bond linking the carboxyl group of the protected serine to the secondary amine of the proline ring. The N-terminus of the serine is capped with a Boc group, and its hydroxyl side-chain is protected as a tert-butyl ether.

Caption: Molecular architecture of Boc-Ser(tBu)-Pro-OH.

Table 1: Physicochemical Properties of Related Precursors

| Property | Value | Source |

| Boc-Ser(tBu)-OH | ||

| Molecular Formula | C₁₂H₂₃NO₅ | [1][2] |

| Molecular Weight | 261.31 g/mol | [1] |

| CAS Number | 13734-38-8 | [2][3] |

| Appearance | White solid/powder | [1][3] |

| Melting Point | ~80°C (Free acid) | [3] |

| Melting Point | 161-164°C (DCHA salt) | [3] |

The Strategic Imperative of Orthogonal Protection

The utility of Boc-Ser(tBu)-Pro-OH is fundamentally rooted in the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. This principle is central to multi-step syntheses like SPPS.

The N-terminal Boc Group: The Acid-Labile Shield

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions while being readily removable with moderate to strong acids, such as trifluoroacetic acid (TFA).[4] This acid lability allows for the selective deprotection of the N-terminal amine, preparing the peptide chain for the subsequent coupling of the next amino acid. In the context of "Boc chemistry" SPPS, a solution of TFA in dichloromethane (DCM) is typically used for this deprotection step.[5]

The Side-Chain tBu Group: The Acid-Sensitive Anchor

The tert-butyl (tBu) ether protecting the serine hydroxyl group serves a critical function: it prevents unwanted side reactions, such as O-acylation, during the peptide coupling steps.[5] The tBu group is stable to the basic conditions used in the alternative Fmoc/tBu SPPS strategy, making it an excellent orthogonal partner to the Fmoc group.[5][6] However, like the Boc group, the tBu ether is cleaved under strong acidic conditions.[5] This is a key feature of the Boc/Bzl (benzyl) strategy, where the final "cleavage cocktail," often containing hazardous hydrogen fluoride (HF) or a less toxic trifluoromethanesulfonic acid (TFMSA) mixture, removes the N-terminal Boc group, the tBu side-chain group, and other acid-sensitive side-chain protecting groups (like Benzyl ethers) simultaneously while cleaving the completed peptide from its solid support resin.[4][5]

Caption: Orthogonal stability of tBu vs. Fmoc groups in SPPS.

Synthesis and Purification Workflow

The synthesis of Boc-Ser(tBu)-Pro-OH is typically achieved through a solution-phase coupling reaction between its two constituent protected amino acids.

Experimental Protocol: Solution-Phase Synthesis

-

Activation of Boc-Ser(tBu)-OH: The carboxylic acid of Boc-Ser(tBu)-OH is activated to facilitate amide bond formation. This is commonly achieved by reacting it with a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU in an appropriate aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Coupling Reaction: A proline derivative, often a proline ester (e.g., Pro-OMe), is added to the solution containing the activated Boc-Ser(tBu)-OH. The reaction is stirred, typically at 0°C to room temperature, until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Deprotection: The reaction mixture is worked up to remove byproducts (e.g., DCU if DCC is used). If a proline ester was used, the ester group is then saponified (hydrolyzed) using a base like sodium hydroxide to yield the free C-terminal carboxylic acid.

-

Purification: The crude product is purified, most commonly using silica gel column chromatography, to isolate the pure Boc-Ser(tBu)-Pro-OH dipeptide.

Caption: General workflow for the synthesis of Boc-Ser(tBu)-Pro-OH.

Analytical Characterization

To ensure the identity and purity of the synthesized dipeptide, a suite of analytical techniques is employed. The data presented below are representative values expected for this class of molecules.

Table 2: Representative Analytical Data

| Technique | Expected Result |

| ¹H NMR | Resonances corresponding to the protons of the Boc group (~1.4 ppm), tBu group (~1.2 ppm), proline ring, and serine backbone. |

| ¹³C NMR | Carbon signals for the carbonyls of the Boc group and peptide bond, as well as the aliphatic carbons of the amino acid residues and protecting groups. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight. |

| HPLC | A single major peak in the chromatogram, indicating high purity (typically >98%). |

Applications in Research and Development

The primary application of Boc-Ser(tBu)-Pro-OH is as a dipeptide building block in the synthesis of complex peptides and peptidomimetics.[7]

-

Solid-Phase Peptide Synthesis (SPPS): It is extensively used in both Boc/Bzl and Fmoc/tBu SPPS strategies.[8][9] Incorporating a dipeptide unit can help overcome synthetic challenges associated with difficult coupling sequences, such as steric hindrance or aggregation of the growing peptide chain.

-

Drug Discovery: Serine and proline residues are crucial for the biological activity of many therapeutic peptides. By using this protected dipeptide, researchers can efficiently synthesize analogs of natural peptides to study structure-activity relationships (SAR) and develop new drug candidates.

-

Biomaterials Science: Peptides containing serine can be functionalized at the hydroxyl group, and the incorporation of this dipeptide allows for the creation of advanced polymeric structures and biomaterials with tailored properties for applications like drug delivery.[10]

Conclusion

Boc-Ser(tBu)-Pro-OH is more than a simple dipeptide; it is a sophisticated and strategically designed building block that leverages the principles of orthogonal protection to streamline complex chemical syntheses. Its robust design facilitates the efficient incorporation of the structurally significant Ser-Pro motif into peptide chains, making it an invaluable tool for chemists in academia and industry. A thorough understanding of its structure, the function of its protecting groups, and its reactivity is essential for its successful application in the development of novel therapeutics and advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Ser(tBu)-OH: A Cornerstone in Modern Organic Chemistry Synthesis. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

Karas, L., et al. (2026, January 30). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. The Journal of Organic Chemistry. Retrieved from [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Ser(tBu)-OH [13734-38-8]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Ser(tBu)-OH [248921-67-7]. Retrieved from [Link]

-

Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, Coll. Vol. VI, 418. Retrieved from [Link]

- Google Patents. (n.d.). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.

-

National Center for Biotechnology Information. (n.d.). Boc-Ser-Otbu. PubChem Compound Database. Retrieved from [Link]

-

Miranda, L. P., & Alewood, P. F. (2000). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

- 1. boc-ser(tbu)-oh AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. Buy Boc-Ser(tBu)-OH | 13734-38-8 [smolecule.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

Boc-Ser(tBu)-Pro-OH CAS number and molecular weight

This technical guide provides an in-depth analysis of Boc-Ser(tBu)-Pro-OH , a specialized dipeptide intermediate used in advanced peptide therapeutics and fragment-based drug discovery.[1]

Advanced Building Block for Convergent Peptide Synthesis[1]

Part 1: Chemical Constitution & Physicochemical Profile[1]

Boc-Ser(tBu)-Pro-OH is a fully protected dipeptide unit designed for the introduction of the Serine-Proline motif into complex peptide backbones.[1] Its orthogonal protection strategy (Boc/tBu) makes it compatible with specific liquid-phase and solid-phase synthesis (SPPS) protocols, particularly where the "difficult sequence" phenomenon or racemization risks dictate the use of pre-formed fragments.[1]

Core Identity Data

| Parameter | Specification |

| Chemical Name | |

| CAS Number | 141106-60-7 |

| Molecular Formula | |

| Molecular Weight | 358.43 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO; Sparingly soluble in water |

| Stereochemistry | L, L (unless specified as D-variant) |

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the orthogonal protecting groups (Boc on the N-terminus, tBu on the Serine side chain) and the central peptide bond.[1]

Part 2: Synthetic Utility & Mechanism[1]

Why Use a Dipeptide Fragment?

In high-value API synthesis (e.g., LHRH agonists like Goserelin or Buserelin), sequential addition of amino acids can lead to deleterious side reactions.[1] The Ser-Pro junction is particularly problematic due to:

-

Steric Hindrance: The secondary amine of Proline is a poor nucleophile, often leading to incomplete coupling in SPPS.[1]

-

Diketopiperazine (DKP) Formation: If Proline is at the N-terminus of a resin-bound chain, the attack of the N-terminal amine on the preceding ester carbonyl is kinetically favored, cleaving the dipeptide from the resin as a cyclic DKP.[1]

-

Racemization Control: Activating a single Serine residue carries a risk of racemization (via oxazolone formation).[1] Using a pre-purified Boc-Ser(tBu)-Pro-OH fragment ensures stereochemical integrity before the critical coupling step.[1]

Mechanism of Action in Synthesis

This building block allows for Convergent Synthesis .[1] Instead of building a peptide one residue at a time (Linear Synthesis), researchers synthesize fragments (like Boc-Ser(tBu)-Pro-OH), purify them to >99%, and then couple them.[1] This reduces the accumulation of deletion sequences (n-1 impurities) which are difficult to remove chromatographically.[1]

Part 3: Experimental Protocol (Synthesis & Purification)

Objective: Synthesis of Boc-Ser(tBu)-Pro-OH via Mixed Anhydride or Carbodiimide Coupling.

Reagents Required[1][3][4][5]

-

Starting Material A: Boc-Ser(tBu)-OH (CAS 13734-38-8)[1]

-

Starting Material B: H-Pro-OBzl (Proline Benzyl Ester HCl)[1]

-

Coupling Agents: EDC.HCl / HOBt or IBCF (Isobutyl chloroformate)[1]

-

Base: NMM (N-Methylmorpholine) or DIEA[1]

-

Solvent: DCM (Dichloromethane) or DMF[1]

-

Deprotection: H2, Pd/C (for Benzyl ester removal)

Step-by-Step Methodology

Phase 1: Coupling (Formation of Protected Dipeptide)[1]

-

Dissolution: Dissolve 10 mmol of Boc-Ser(tBu)-OH in 50 mL DCM at 0°C.

-

Activation: Add 1.1 eq of EDC.HCl and 1.1 eq of HOBt . Stir for 15 minutes to form the active ester.

-

Addition: Add 1.0 eq of H-Pro-OBzl·HCl and 2.5 eq of NMM .

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until starting material disappears.[1][2]

-

Work-up: Wash the organic layer sequentially with 5% citric acid, saturated NaHCO3, and brine.[1] Dry over MgSO4 and concentrate to yield Boc-Ser(tBu)-Pro-OBzl .

Phase 2: Hydrogenolysis (Ester Cleavage)[1]

-

Catalyst Prep: Suspend the crude benzyl ester in MeOH. Add 10% Pd/C catalyst (5% w/w load).[1]

-

Hydrogenation: Stir under H2 atmosphere (balloon pressure is usually sufficient) for 2-4 hours.

-

Filtration: Filter through Celite to remove the catalyst.[1]

-

Isolation: Concentrate the filtrate. The product Boc-Ser(tBu)-Pro-OH usually precipitates or can be crystallized from EtOAc/Hexane.[1]

Synthesis Workflow Diagram

Part 4: Analytical Characterization & Quality Control[1]

To ensure the integrity of the dipeptide before use in downstream API synthesis, the following QC parameters are mandatory.

| Test | Method | Acceptance Criteria |

| Identity | Mass Spectrometry (ESI-MS) | [M+H]+ = 359.4 ± 0.5 Da |

| Purity | HPLC (C18 Column, ACN/H2O Gradient) | ≥ 98.0% (Area normalization) |

| Optical Rotation | Polarimetry ( | Specific rotation |

| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

HPLC Method Parameters (Reference)

-

Column: C18 Reverse Phase (4.6 x 250 mm, 5 µm)[1]

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Detection: UV at 210 nm (Amide bond) and 254 nm.[1]

Part 5: Handling, Stability & Safety[1][6]

-

Storage: Store at 2-8°C (refrigerated). For long-term storage, -20°C is recommended to prevent slow deprotection or hydrolysis. Keep under inert gas (Argon/Nitrogen) if possible.[1]

-

Hygroscopicity: Protected peptides can be hygroscopic.[1] Equilibrate the vial to room temperature before opening to prevent condensation.

-

Safety: Treat as a standard chemical irritant.[1] Wear gloves and safety glasses.[1] Avoid inhalation of dust.[1]

References

-

Capot Chemical. (2024).[1] Technical Data Sheet: Boc-Ser(tBu)-Pro-OH. Retrieved from [Link] (Search ID: 12309)[1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (General reference for Boc/tBu strategy stability).

-

Chan, W. C., & White, P. D. (2000).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (Reference for Ser-Pro coupling difficulties and DKP formation).

Sources

Navigating Challenging Sequences: A Technical Guide to the Mechanism of Action of Boc-Ser(tBu)-Pro-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Proline-Containing Peptides in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, offering a streamlined and efficient methodology.[1] However, the linear assembly of amino acids is not without its challenges, particularly when encountering "difficult" sequences. These sequences, often rich in hydrophobic residues or prone to forming stable secondary structures on the resin, can lead to incomplete reactions and the accumulation of impurities.[2] One of the most notorious challenges in SPPS arises with sequences containing a proline residue, especially when it is the second amino acid to be coupled to the growing peptide chain. The unique, conformationally constrained structure of proline can significantly influence reaction kinetics and, more critically, open the door to a significant side reaction: diketopiperazine (DKP) formation.[3][4]

This in-depth technical guide, written from the perspective of a Senior Application Scientist, delves into the mechanism of action of a key strategic tool to overcome this challenge: the pre-formed dipeptide, Boc-Ser(tBu)-Pro-OH. We will explore the underlying chemical principles that make the stepwise synthesis of Ser-Pro sequences problematic, the molecular strategy behind using this dipeptide, and the practical considerations for its successful implementation in your synthesis protocols.

The Root of the Problem: Diketopiperazine Formation in Ser-Pro Sequences

When proline is the C-terminal amino acid of a dipeptide attached to the solid support, a highly favorable intramolecular cyclization can occur. Following the deprotection of the N-terminal protecting group of the second amino acid (in this case, serine), the newly liberated free amine is perfectly positioned to perform a nucleophilic attack on the ester linkage that anchors the proline to the resin.[3] This "backbiting" reaction results in the cleavage of the dipeptide from the resin as a stable six-membered ring, the diketopiperazine.[5][6] This process is particularly efficient for X-Pro sequences due to the fixed dihedral angle of proline, which facilitates the necessary conformation for this intramolecular reaction.[7]

This side reaction is detrimental to the overall synthesis for two primary reasons:

-

Yield Reduction: The formation of DKP leads to a direct loss of the desired peptide from the resin, significantly reducing the final yield.[3]

-

Purification Complexity: The cleaved DKP is a major impurity that must be removed during the purification process, adding complexity and time to the workflow.[3]

The following diagram illustrates the mechanism of diketopiperazine formation during the attempted stepwise synthesis of a Ser-Pro sequence.

The Strategic Solution: Boc-Ser(tBu)-Pro-OH Dipeptide

To circumvent the formation of diketopiperazine, the most effective strategy is to introduce the problematic Ser-Pro sequence as a single, pre-formed dipeptide unit.[8] By using Boc-Ser(tBu)-Pro-OH, the intramolecular cyclization is avoided because the peptide bond between serine and proline is already formed in solution before its introduction into the solid-phase synthesis. The N-terminus of the serine is protected with the Boc group, preventing any premature reactions.

The Dual Role of Protecting Groups: Boc and tBu

The success of this strategy hinges on the judicious choice of protecting groups, which follows the principles of the Boc/Bzl protection scheme.[5][9]

-

Boc (tert-Butoxycarbonyl) Group: This group provides temporary protection for the N-terminal amine of the serine. It is stable to the coupling conditions but can be readily removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to allow for the subsequent coupling of the next amino acid in the sequence.[5][10]

-

tBu (tert-Butyl) Group: The hydroxyl group of the serine side chain is protected as a tert-butyl ether.[11] This is a "permanent" protecting group in the context of the chain elongation, meaning it is stable to the repeated TFA treatments used to remove the Boc group. The tBu group prevents potential side reactions at the serine hydroxyl group during synthesis, such as O-acylation. It is only removed during the final cleavage of the peptide from the resin, which typically employs a much stronger acid like anhydrous hydrogen fluoride (HF) or a "cleavage cocktail" with a high concentration of TFA.[2][12] The steric bulk of the tBu group also plays a role in influencing the conformation of the dipeptide, which can impact coupling efficiency.

The following diagram illustrates how the use of the Boc-Ser(tBu)-Pro-OH dipeptide bypasses the DKP formation pathway.

Quantitative Impact on Synthesis Efficiency

| Synthesis Step | Typical Stepwise Efficiency | Consequence of DKP Formation | Dipeptide Strategy |

| Coupling Proline | >99% | N/A | N/A |

| Boc Deprotection | >99% | N/A | N/A |

| Coupling Serine | >99% | N/A | N/A |

| Boc Deprotection | >99% | High probability of DKP formation, leading to significant yield loss (can be >50%) | N/A |

| Dipeptide Coupling | N/A | N/A | High efficiency in a single step, bypassing the problematic deprotection stage. |

| Overall Yield | Potentially low and with significant DKP impurity | High, with minimal DKP-related impurities |

Note: The table illustrates the conceptual advantage. Actual yields are sequence-dependent. A stepwise synthesis with a 97% efficiency at each step for a 70-amino acid peptide would result in a theoretical overall yield of only 1.4%.[6][13] By replacing a problematic step prone to significant yield loss with a single, high-efficiency dipeptide coupling, the overall yield and purity of the final product are substantially improved.

Experimental Protocol: Coupling of Boc-Ser(tBu)-Pro-OH

The successful incorporation of the Boc-Ser(tBu)-Pro-OH dipeptide requires careful selection of coupling reagents to efficiently form the amide bond, especially given the potential for steric hindrance from the tBu group and the dipeptide itself. Carbodiimide-based reagents in the presence of an additive, or uronium/aminium salt-based reagents are generally recommended.[14][]

Reagents and Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-Ser(tBu)-Pro-OH

-

Coupling Reagent: e.g., N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), or a uronium salt like HBTU.

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Standard SPPS reaction vessel and shaker

Step-by-Step Methodology:

-

Resin Preparation: Ensure the resin-bound peptide has been successfully deprotected at the N-terminus and thoroughly washed with DMF to remove any residual deprotection reagents.

-

Activation of the Dipeptide:

-

In a separate vial, dissolve Boc-Ser(tBu)-Pro-OH (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the coupling reagent. For in-situ activation with DIC/HOBt, add HOBt (2-4 equivalents) followed by DIC (2-4 equivalents). For uronium salts like HBTU, add HBTU (2-4 equivalents) and DIPEA (4-8 equivalents).

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended to overcome any potential steric hindrance.

-

-

Monitoring the Coupling:

-

Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the next cycle of deprotection and coupling to continue the peptide synthesis.

-

Conclusion and Field-Proven Insights

As a Senior Application Scientist, I can attest that the proactive use of protected dipeptides like Boc-Ser(tBu)-Pro-OH is not merely a matter of convenience but a critical strategy for ensuring the successful synthesis of challenging peptide sequences. The primary mechanism of action—the circumvention of diketopiperazine formation—directly translates to higher yields, improved purity, and a more streamlined purification process. While the initial cost of the dipeptide may be higher than the individual amino acids, this is often offset by the savings in reagents, solvent, and time that would be spent on troubleshooting and purifying a failed or low-yield stepwise synthesis.

The dual-protection strategy, with the acid-labile Boc group for temporary N-terminal protection and the robust tBu group for side-chain protection, is a cornerstone of the reliable Boc/Bzl SPPS methodology. By understanding the underlying chemical principles and implementing a validated coupling protocol, researchers and drug development professionals can confidently incorporate Ser-Pro sequences into their target peptides, paving the way for the successful synthesis of complex and therapeutically relevant molecules.

References

- Fields, G. B. (2002). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

- Kang, Y. K., & Park, H. (2003). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 68(25), 9636–9643.

-

ResearchGate. DKP formation mechanism. [Link]

- Li, Y., et al. (2022).

- Raines, R. T., & Shoulders, M. D. (2006). An electronic effect on protein structure. Protein Science, 15(7), 1719–1724.

-

ResearchGate. Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). [Link]

- Albericio, F., & Subirós-Funosas, R. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(8), 1545–1565.

- Google Patents. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.

-

Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

- Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 108(1), e22885.

- Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(15), 5436–5445.

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Seefeldt, M. B., et al. (2016). Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition. Nucleic Acids Research, 44(5), 2134–2144.

-

CEM Corporation. Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). [Link]

- Li, Y., et al. (2022).

-

Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 14. peptide.com [peptide.com]

Introduction to solid-phase peptide synthesis using Boc chemistry

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS), a foundational technique in peptide chemistry. We will delve into the core principles, detailed protocols, and the chemical rationale behind each step, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Paradigm Shift of Solid-Phase Synthesis

The synthesis of peptides, once a laborious process conducted entirely in solution, was revolutionized by R. Bruce Merrifield in the early 1960s. His pioneering concept of Solid-Phase Peptide Synthesis (SPPS) anchored the growing peptide chain to an insoluble polymer resin, transforming peptide chemistry by simplifying the purification process to mere filtration and washing after each reaction step. This innovation, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, made the automated synthesis of peptides possible and dramatically accelerated research in biochemistry, pharmacology, and materials science.

The first and arguably most historically significant SPPS methodology is based on the use of the tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group. This chemistry is characterized by its reliance on a graded acid lability scheme: the Nα-Boc group is removed by moderate acid, while more robust, benzyl-based side-chain protecting groups and the resin linkage are cleaved simultaneously with strong acid in the final step.

The Core Components of Boc-SPPS

A successful Boc-SPPS strategy is built upon the orthogonal stability of its three core components: the solid support (resin), the linker, and the protecting groups.

The Solid Support: The Merrifield Resin

The quintessential solid support for Boc-SPPS is the Merrifield resin , which consists of polystyrene cross-linked with 1-2% divinylbenzene and functionalized with a chloromethyl group. This resin is hydrophobic and exhibits excellent swelling properties in non-polar organic solvents like dichloromethane (DCM), which is crucial for reagent accessibility to the growing peptide chain.

Anchoring the First Amino Acid

The synthesis begins by covalently attaching the C-terminal amino acid to the resin. For the Merrifield resin, this is typically achieved via a nucleophilic substitution reaction where the carboxylate of the first Boc-protected amino acid displaces the chloride on the chloromethylated resin, forming a benzyl ester linkage. This bond is stable to the conditions of the synthesis cycle but can be cleaved under the harsh acidic conditions of the final step.

The Protecting Group Strategy: A Tale of Two Acidities

Boc chemistry operates on a principle of differential acid stability.

-

α-Amino Protection: The N-terminus of each incoming amino acid is protected with the Boc group . This group is highly acid-sensitive and is selectively removed at the start of each cycle using a moderate acid, typically trifluoroacetic acid (TFA).

-

Side-Chain Protection: The functional groups on amino acid side chains (e.g., the amine of Lysine, the carboxylic acid of Aspartate) are protected with groups that are stable to TFA but labile to very strong acids like anhydrous hydrogen fluoride (HF). These are often benzyl (Bzl) or tosyl (Tos) based ethers, esters, and carbamates.

This two-tiered system ensures that the side chains remain protected throughout the synthesis and are only revealed during the final cleavage from the resin.

The Boc-SPPS Synthesis Cycle: A Step-by-Step Deep Dive

The elongation of the peptide chain proceeds in a cyclical four-step process. Each cycle adds one amino acid to the chain.

Figure 1: The iterative four-step cycle of Boc-SPPS.

Step 1: Nα-Boc Deprotection

The cycle begins with the selective removal of the acid-labile Boc protecting group from the N-terminus of the resin-bound peptide.

-

Reagent: A solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used.[1]

-

Mechanism: The TFA protonates the carbamate oxygen, leading to the elimination of the stable tert-butyl cation and the formation of a transient carbamic acid.[2][3] This carbamic acid spontaneously decarboxylates (releases CO₂), yielding a protonated N-terminal amine in the form of a trifluoroacetate salt.[2][3] The liberated tert-butyl cations are reactive electrophiles and must be captured by a scavenger (e.g., anisole) if acid-sensitive residues like Tryptophan or Methionine are present.

-

Duration: This step is rapid, typically completed within 30 minutes at room temperature.[4]

Step 2: Neutralization

Following deprotection, the N-terminal ammonium salt must be neutralized to the free amine to enable its nucleophilic attack during the subsequent coupling step.

-

Reagent: A hindered tertiary base, most commonly 5-10% N,N-diisopropylethylamine (DIPEA or Hünig's base) in DCM or N,N-dimethylformamide (DMF), is used.[1]

-

Rationale: DIPEA is sterically hindered, which minimizes side reactions like racemization or premature deprotection of other groups. The resin is washed extensively after this step to remove excess base and the resulting diisopropylethylammonium trifluoroacetate salt.

Step 3: Amino Acid Coupling

This is the crucial peptide bond-forming step. The carboxyl group of the incoming Boc-protected amino acid is activated to make it highly reactive towards the free N-terminal amine of the resin-bound peptide.

-

Reagents: The most common method involves in situ activation using a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an activating agent, typically 1-hydroxybenzotriazole (HOBt).[5][6]

-

Mechanism: The DIC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization. HOBt rapidly traps the O-acylisourea to form a less reactive but more stable HOBt-active ester.[5] This active ester then reacts cleanly with the peptide's N-terminal amine to form the desired peptide bond with minimal racemization.[5] The byproduct of DIC activation, diisopropylurea (DIU), is soluble in DMF and is easily washed away.[5]

-

Monitoring: The completion of the coupling reaction is paramount. It is monitored qualitatively using the Kaiser (ninhydrin) test .[7][8] A small sample of the resin beads is heated with ninhydrin reagent; the presence of unreacted primary amines results in a deep blue color, indicating an incomplete reaction.[7][9] A negative (yellow/colorless) test signifies that the coupling is complete.

Step 4 (Optional but Recommended): Capping

If the coupling reaction is incomplete (as indicated by a positive ninhydrin test), any unreacted N-terminal amines must be permanently blocked to prevent the formation of "deletion sequences"—peptides missing one amino acid.[7][10]

-

Reagent: A highly reactive and unhindered acylating agent, such as acetic anhydride, is used, often in the presence of a base like pyridine or DIPEA.[11][12]

-

Purpose: This step acetylates any free amines, rendering them unreactive in subsequent coupling cycles.[10] The resulting N-acetylated peptide is a "terminated" sequence, which is chemically distinct from the target peptide and can be more easily separated during final purification.[7]

Following a successful coupling (or capping) step, the cycle is repeated with the next amino acid in the sequence until the full peptide is assembled.

Experimental Protocols & Data

Table 1: Typical Reagent Concentrations and Times for a Manual Boc-SPPS Cycle

| Step | Reagent/Solvent | Concentration | Reaction Time |

| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 1 x 1 min, 1 x 30 min |

| Neutralization | Diisopropylethylamine (DIPEA) in DCM/DMF | 5-10% (v/v) | 3 x 2 min |

| Coupling | Boc-Amino Acid | 3-5 equivalents | 1-2 hours (or until Ninhydrin test is negative) |

| DIC / HOBt | 3-5 equivalents each | 1-2 hours (or until Ninhydrin test is negative) | |

| Capping | Acetic Anhydride / Pyridine in DMF | 50 equivalents each | 30 min |

Note: Equivalents are calculated relative to the initial loading capacity of the resin.

Protocol 4.1: Standard Boc-SPPS Coupling Cycle (0.1 mmol scale)

-

Resin Preparation: Place 0.1 mmol of Boc-protected aminoacyl-resin in a suitable reaction vessel. Swell the resin in DCM (5 mL) for 30 minutes.

-

Deprotection:

-

Drain the DCM.

-

Add 5 mL of 25% TFA in DCM. Agitate for 1 minute and drain.

-

Add a fresh 5 mL of 25% TFA in DCM. Agitate for 30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3 x 5 mL).

-

-

Neutralization:

-

Add 5 mL of 10% DIPEA in DCM. Agitate for 2 minutes and drain. Repeat twice.

-

Wash the resin with DCM (3 x 5 mL) followed by DMF (2 x 5 mL).

-

-

Coupling:

-

In a separate vial, dissolve the next Boc-amino acid (0.5 mmol, 5 eq) and HOBt (0.5 mmol, 5 eq) in a minimal amount of DMF.

-

Add this solution to the resin.

-

Add DIC (0.5 mmol, 5 eq) to the resin slurry.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring:

-

Remove a few resin beads and perform a Kaiser test.[9]

-

If the test is negative (yellow), proceed to washing.

-

If the test is positive (blue), continue agitating for another hour or consider a double coupling (repeating step 4). If the test remains positive, proceed to Capping.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next cycle.

-

Final Cleavage and Deprotection: The HF Procedure

The defining and most hazardous step of the Boc-SPPS strategy is the final cleavage. This single step removes the completed peptide from the resin and simultaneously cleaves all the benzyl-based side-chain protecting groups.[13]

-

Reagent: Anhydrous liquid hydrogen fluoride (HF).[13] HF is extremely corrosive, toxic, and requires a specialized, dedicated apparatus for its safe handling.[13]

-

Mechanism: The cleavage proceeds via an SN1 or SN2 mechanism, depending on the conditions.[14][15] The strong acid protonates the protecting groups and the resin linkage, leading to the formation of carbocations (e.g., benzyl cations).[15]

-

Scavengers: These carbocations are highly reactive and can alkylate nucleophilic side chains (Trp, Met, Tyr). To prevent this, a "scavenger" cocktail is added to the cleavage mixture. Anisole is the most common scavenger used to trap these carbocations.[14]

-

Procedure: The peptide-resin is dried and placed in a special HF-resistant reaction vessel (typically Kel-F or Teflon). The scavenger is added, and the vessel is cooled in a dry ice/acetone bath. Liquid HF is then carefully distilled into the vessel.[14] The reaction is typically stirred at 0°C for 1 hour. Afterwards, the HF is removed under vacuum, and the crude peptide is precipitated with cold diethyl ether.

Conclusion: The Legacy and Niche of Boc Chemistry

The Boc-SPPS methodology was the workhorse of peptide synthesis for decades and remains a robust and effective strategy. Its primary advantages are the low cost of Boc-amino acids and the use of inexpensive reagents.

However, the requirement for repeated TFA treatments can lead to peptide degradation over long syntheses, and the extreme hazards associated with liquid HF have led to its widespread replacement by the milder Fmoc/tBu strategy. Today, Boc-SPPS is often reserved for the synthesis of specific peptides where its unique chemical orthogonality is advantageous or for large-scale industrial production where cost is a primary driver. Understanding its principles is essential not only for its practical application but also for appreciating the chemical foundations upon which modern peptide synthesis is built.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

AAPPTec. (n.d.). SPPS Capping procedure. Retrieved from [Link]

-

Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

-

Palasek, S. A., Cox, Z. J., & Collins, J. M. (2019). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in enzymology, 611, 227-248. Retrieved from [Link]

-

Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why does capping after each coupling in Solid phase peptide synthesis improve the results?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. microbenotes.com [microbenotes.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

- 14. chempep.com [chempep.com]

- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Boc-Ser(tBu)-Pro-OH in Manual Solid-Phase Peptide Synthesis

Executive Summary: The Strategic Value of the Ser-Pro Motif

The dipeptide sequence serine-proline (Ser-Pro) is a critical structural motif in numerous biologically active peptides and proteins, often inducing β-turns and other secondary structures that are paramount for biological recognition and function. The synthesis of peptides containing this sequence, however, presents unique challenges due to steric hindrance and the conformational rigidity of proline.[1][2] This guide provides an in-depth technical overview and a field-proven manual protocol for the efficient incorporation of the pre-formed dipeptide building block, Boc-Ser(tBu)-Pro-OH , within a Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. By using this dipeptide, chemists can overcome common synthetic hurdles associated with the stepwise addition of serine and proline, thereby improving yield, purity, and overall synthetic efficiency.

Foundational Principles: Navigating the Chemistry of Boc-Ser(tBu)-Pro-OH

The utility of Boc-Ser(tBu)-Pro-OH is rooted in its dual protection scheme, which is central to the Boc/Bzl synthesis strategy.[3][4] This approach relies on graded acid lability to selectively remove protecting groups at different stages of the synthesis.

-

Nα-Boc Protection: The tert-butoxycarbonyl (Boc) group on the serine residue serves as the temporary N-terminal protecting group. It is readily cleaved under moderately acidic conditions, typically with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), to allow for peptide chain elongation.[5][6][]

-

Side-Chain tBu Protection: The hydroxyl group of the serine side chain is protected as a tert-butyl (tBu) ether.[8] This group is stable to the repetitive TFA treatments used for Boc deprotection but is efficiently removed during the final, harsh acidolysis step (e.g., with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)) that simultaneously cleaves the completed peptide from the resin support.[8][9] This orthogonality is crucial for preventing unwanted side reactions like O-acylation during coupling steps.[9]

The Causality Behind Using a Dipeptide Building Block: The primary challenge in synthesizing Ser-Pro sequences stepwise is the coupling of an activated serine residue to an N-terminal proline on the resin. This reaction is often slow and incomplete for two main reasons:

-

Steric Hindrance: The N-terminus of proline is a secondary amine embedded in a rigid pyrrolidine ring, which is inherently less nucleophilic and more sterically hindered than the primary amines of other amino acids.[1]

-

Conformational Constraints: The rigid structure of proline restricts the conformational freedom necessary for an optimal reaction trajectory, a problem that is compounded in proline-rich sequences which are prone to aggregation.[1][10]

By employing Boc-Ser(tBu)-Pro-OH, the difficult Ser-Pro peptide bond is already formed, thus bypassing the most challenging coupling step of the sequence.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-(tert-butoxycarbonyl)-O-(tert-butyl)-L-seryl-L-proline |

| Molecular Formula | C₁₇H₃₀N₂O₆ |

| Molecular Weight | 374.43 g/mol |

| CAS Number | 77107-16-9 |

| Appearance | White to off-white solid |

Visualizing the Key Components and Workflow

To fully grasp the application of this dipeptide, it is essential to visualize its structure and its place within the manual SPPS workflow.

Caption: Chemical structure of Boc-Ser(tBu)-Pro-OH with key functional groups.

Caption: Manual SPPS workflow for a single coupling cycle using Boc-Ser(tBu)-Pro-OH.

Detailed Experimental Protocol

This protocol assumes a starting scale of 0.2 mmol of a proline-terminated peptide-resin. Adjust volumes accordingly for different scales, maintaining a solvent volume of 10-15 mL per gram of resin.

Required Reagents and Materials

| Reagent/Material | Grade/Specification | Purpose |

| Proline-terminated peptidyl-resin | e.g., Boc-Pro-PAM resin | Solid support |

| Boc-Ser(tBu)-Pro-OH | Peptide synthesis grade | Dipeptide building block |

| Dichloromethane (DCM) | Anhydrous, ACS grade | Solvent for washing & deprotection |

| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Primary reaction solvent |

| Trifluoroacetic Acid (TFA) | Reagent grade, >99% | Boc deprotection agent |

| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Neutralization and activation base |

| HBTU | Reagent grade | Coupling activator |

| Isopropanol (IPA) | ACS grade | Washing solvent |

| Chloranil Reagent | For qualitative test | Coupling monitoring |

| Manual SPPS Reaction Vessel | With fritted disc | --- |

| Mechanical Shaker | --- | For agitation |

Step-by-Step Coupling Procedure

Step 1: Resin Swelling

-

Place the Boc-Pro-Resin (0.2 mmol) into the reaction vessel.

-

Add 5 mL of DCM and shake for 5 minutes. Drain.

-

Add 5 mL of DMF and shake for 20 minutes to fully swell the resin. Drain the DMF.

Step 2: Nα-Boc Deprotection

-

Rationale: This step removes the Boc protecting group from the N-terminal proline of the resin-bound peptide, exposing the secondary amine for the subsequent coupling reaction.[4]

-

Add 5 mL of a 50% TFA in DCM solution to the resin. Shake for 2 minutes. Drain.[6]

-

Add a fresh 5 mL of 50% TFA in DCM. Shake for 25 minutes.[6]

-

Drain the vessel and wash the resin thoroughly to remove residual acid:

-

3x with 5 mL DCM

-

2x with 5 mL IPA

-

3x with 5 mL DMF

-

Step 3: Neutralization

-

Rationale: The deprotected N-terminal amine exists as a trifluoroacetate salt and must be converted to the free amine to act as a nucleophile.[4]

-

Add 5 mL of a 10% DIEA in DMF solution. Shake for 5 minutes. Drain.

-

Repeat the neutralization step one more time.

-

Wash the resin 5x with 5 mL of DMF to remove excess DIEA.

Step 4: Coupling Activation and Reaction

-

Rationale: The carboxyl group of Boc-Ser(tBu)-Pro-OH is activated in situ with HBTU to form a highly reactive ester, facilitating efficient amide bond formation.[11][12]

-

In a separate vial, dissolve Boc-Ser(tBu)-Pro-OH (300 mg, 0.8 mmol, 4 eq.) and HBTU (303 mg, 0.8 mmol, 4 eq.) in 3 mL of DMF.

-

Add DIEA (278 µL, 1.6 mmol, 8 eq.) to the activation mixture. Vortex briefly.

-

Immediately add the activated amino acid solution to the drained, neutralized resin.

-

Shake the reaction vessel for 2-4 hours at room temperature.

Step 5: Monitoring for Reaction Completion

-

Rationale: Due to the steric hindrance of coupling to proline, it is critical to verify the reaction's completion. The standard Kaiser test is ineffective for secondary amines like proline.[1] The chloranil test provides a reliable alternative.

-

Chloranil Test Procedure:

-

Withdraw a small sample of resin beads (~2-3 mg) and wash them thoroughly with DCM.

-

Add 2 drops of acetone and 2 drops of the chloranil-in-acetone reagent.

-

Let the mixture stand for 5 minutes.

-

A positive result (unreacted secondary amine) is indicated by the beads turning a blue or green color. No color change indicates a complete reaction.

-

-

If the test is positive, drain the reaction vessel and repeat the coupling step (Step 4) with a freshly prepared activation solution ("double coupling").

Step 6: Final Washing

-

Once the coupling is complete (negative chloranil test), drain the reaction solution.

-

Wash the newly elongated peptidyl-resin thoroughly:

-

3x with 5 mL DMF

-

3x with 5 mL DCM

-

-

The resin is now ready for the next deprotection and coupling cycle or can be dried for storage.

Final Cleavage and Global Deprotection

-

Rationale: This final step uses a strong acid to cleave the peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group on serine.[8][13]

-

Warning: This procedure involves highly corrosive and toxic reagents (HF or TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

-

A common cleavage cocktail for Boc/Bzl chemistry is anhydrous HF with 5-10% anisole or p-cresol as a scavenger at 0°C for 1 hour.

-

Alternatively, a TFMSA-based "low-high" deprotection procedure can be used.[14]

-

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized prior to purification by HPLC.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Chloranil Test) | - Steric hindrance from the Pro N-terminus and the bulky Ser(tBu) residue.[1][15]- On-resin aggregation of the peptide chain.[16] | - Double Couple: Drain and repeat the coupling step with fresh reagents.- Use a Stronger Activator: Substitute HBTU with HATU or COMU, which are known to be more effective for hindered couplings.[12][17]- Increase Reaction Time: Extend the coupling time to 6-8 hours or perform it overnight. |

| Low Yield of Final Peptide | - Incomplete coupling at the Ser-Pro step leading to deletion sequences.- Premature cleavage of the peptide from the resin due to repeated TFA exposure (especially with PAM resins).[6] | - Ensure complete coupling at every step using qualitative tests.- Minimize TFA exposure times during deprotection to the minimum required for complete Boc removal. |

| Side Product Formation | - Incomplete removal of the Boc group before coupling, leading to N-terminal capping.- O-acylation if Ser side-chain protection was compromised (unlikely with stable tBu group). | - Ensure the 25-minute TFA deprotection step is performed.- Use high-quality, fresh reagents to avoid side reactions. |

References

-

Vertex AI Search Result[3]

- Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.

-

Vertex AI Search Result[18]

-

Vertex AI Search Result[]

-

Peptide Synthesis. (2024). Chemistry LibreTexts. Available at: [Link]

-

Vertex AI Search Result[20]

-

Vertex AI Search Result[21]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. Available at: [Link]

-

AAPPTec. (n.d.). Boc-Ser(tBu)-OH. Available at: [Link]

-

Zhang, L., et al. (2014). Peptide Synthesis. Bio-protocol, 4(16). Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

-

Vertex AI Search Result[22]

-

Vertex AI Search Result[23]

-

Vertex AI Search Result[24]

-

Vertex AI Search Result[25]

- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 789-801.

- Reimer, M. A., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

-

Vertex AI Search Result[26]

- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.

-

Vertex AI Search Result[27]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. blog.mblintl.com [blog.mblintl.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. csbiochina.com [csbiochina.com]

- 14. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 20. Boc-Ser[Fmoc-Thr(tBu)]- OH | Sigma-Aldrich [sigmaaldrich.com]

- 21. digital.csic.es [digital.csic.es]

- 22. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Boc-Protected Amino Groups [organic-chemistry.org]

- 26. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 27. academic.oup.com [academic.oup.com]

Application Note: High-Fidelity Cleavage of Boc-Ser(tBu)-Pro-OH from Merrifield Resin

Introduction

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide and protein chemistry, relies on the strategic use of protecting groups and a solid support, from which the final product must be efficiently cleaved.[1] The Merrifield resin, a chloromethylated polystyrene-divinylbenzene support, remains a classic and widely used solid phase for Boc-based SPPS.[2] This application note provides a comprehensive guide to the cleavage of the dipeptide Boc-Ser(tBu)-Pro-OH from Merrifield resin, a process that involves the simultaneous removal of the N-terminal Boc group, the side-chain tert-butyl (tBu) group, and the cleavage of the benzyl ester linkage to the resin.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles at play. We will delve into the mechanistic rationale behind the chosen cleavage strategy, the critical role of scavengers, and provide a detailed, field-proven protocol for obtaining a high-purity peptide product.

Theoretical Background: The Chemistry of Cleavage

The successful cleavage of a peptide from Merrifield resin is a multi-faceted chemical process. In the case of Boc-Ser(tBu)-Pro-OH, three acid-labile protecting groups must be removed. The Boc (tert-butyloxycarbonyl) group protects the N-terminus of the serine, while the tBu (tert-butyl) group protects the hydroxyl side-chain of serine. The peptide itself is anchored to the Merrifield resin via a benzyl ester linkage.

All three of these functionalities are susceptible to cleavage by strong acids, a process that proceeds via an SN1-type mechanism. The acid protonates the oxygen atoms of the protecting groups and the ester linkage, leading to the formation of stable carbocations (the tert-butyl cation from both Boc and tBu groups, and the benzyl cation from the resin linkage).

It is the generation of these highly reactive carbocations that necessitates the use of "scavengers" in the cleavage cocktail.[3][4] These nucleophilic agents act as traps for the carbocations, preventing them from reacting with electron-rich amino acid side chains (like tryptophan or methionine, though not present in this specific dipeptide) or re-attaching to the cleaved peptide.[4][5]

For the cleavage of Boc-Ser(tBu)-Pro-OH from Merrifield resin, a trifluoroacetic acid (TFA)-based cleavage cocktail is a common and effective choice. While stronger acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can also be used, TFA offers a good balance of reactivity and handling safety.[2][6]

Experimental Workflow Overview

The overall process for the cleavage of Boc-Ser(tBu)-Pro-OH from Merrifield resin can be visualized as a multi-step workflow, starting from the protected, resin-bound peptide and culminating in the purified, free peptide.

Caption: Workflow for the cleavage and isolation of H-Ser-Pro-OH.

Detailed Protocol

This protocol is optimized for the cleavage of approximately 100 mg of Boc-Ser(tBu)-Pro-OH-Merrifield resin. Adjust volumes accordingly for different scales.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Boc-Ser(tBu)-Pro-OH-Merrifield Resin | Synthesis Grade | N/A | Fully protected, dried peptide-resin. |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Highly corrosive. Handle in a fume hood. |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Used for resin swelling and washing. |

| Triisopropylsilane (TIS) | ≥98% | Acros Organics | Scavenger. |

| Water | Deionized | Millipore | Scavenger. |

| Diethyl Ether | Anhydrous, Cold (-20°C) | EMD Millipore | For peptide precipitation. |

| Reaction Vessel | 25 mL Fritted Glass Funnel | Kimble Chase | Or a round-bottom flask with a stirrer. |

| Nitrogen Gas | High Purity | Airgas | For drying and providing an inert atmosphere. |

Cleavage Cocktail Preparation (Reagent K modified)

For this specific dipeptide, a simple and effective cleavage cocktail consists of TFA, water, and TIS. The absence of sensitive residues like Trp, Met, or Cys simplifies the scavenger mixture.[4]

For 10 mL of cleavage cocktail:

-

Trifluoroacetic Acid (TFA): 9.5 mL (95%)

-

Water: 0.25 mL (2.5%)

-

Triisopropylsilane (TIS): 0.25 mL (2.5%)

Preparation:

-

In a fume hood, carefully measure and add the TFA to a clean, dry glass container.

-

Add the water and TIS to the TFA.

-

Mix the solution gently. Prepare this cocktail fresh before use.

Step-by-Step Cleavage Procedure

-

Resin Swelling:

-

Place the dried Boc-Ser(tBu)-Pro-OH-Merrifield resin (100 mg) into the fritted glass funnel.

-

Add 2-3 mL of DCM to the resin and allow it to swell for 15-20 minutes. This ensures that the cleavage reagents can penetrate the resin beads effectively.

-

After swelling, drain the DCM by applying gentle vacuum or nitrogen pressure.

-

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail (approximately 2 mL for 100 mg of resin) to the swollen resin.

-

Seal the reaction vessel to prevent evaporation of the volatile TFA.[7]

-

Allow the reaction to proceed at room temperature for 1.5 to 2 hours with occasional gentle agitation.

-

-

Peptide Collection and Resin Washing:

-

After the reaction is complete, drain the TFA solution containing the cleaved peptide into a clean collection tube.

-

Wash the resin with an additional 1 mL of fresh TFA to ensure complete recovery of the peptide.[8]

-

Combine the filtrates.

-

Wash the resin with 2-3 portions of DCM (2 mL each) to remove any remaining TFA and dissolved peptide. Combine these washes with the initial filtrate.

-

-

Peptide Precipitation:

-

Place the collection tube containing the combined TFA and DCM filtrates in an ice bath.

-

To the cold peptide solution, add 10 volumes of cold (-20°C) diethyl ether. This will cause the peptide to precipitate out of the solution.

-

A white precipitate should form immediately. If precipitation is slow, gently agitate the solution or store it at -20°C for 30 minutes.[2]

-

-

Peptide Isolation and Drying:

-

Collect the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

-

Carefully decant the ether.

-

Wash the peptide pellet twice with cold diethyl ether to remove any remaining scavengers and organic impurities. Centrifuge and decant after each wash.

-

After the final wash, dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator to remove residual ether.

-

Verification and Purification

The crude, dried peptide should be a white to off-white solid. It is highly recommended to verify the identity and purity of the product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired H-Ser-Pro-OH.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude peptide and for subsequent purification if necessary.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Peptide Yield | Incomplete cleavage. | Extend the cleavage reaction time to 3 hours. Ensure the resin was properly swollen. |

| Peptide loss during workup. | Ensure complete precipitation with cold ether. Be careful during decanting steps. | |

| Incomplete Deprotection | Insufficient cleavage time or TFA concentration. | Increase reaction time. A two-step cleavage with fresh reagent can be beneficial.[9] |

| Side Product Formation | Inadequate scavenging. | Although less critical for Ser and Pro, ensure the scavenger concentration is appropriate. |

Conclusion

The cleavage of Boc-Ser(tBu)-Pro-OH from Merrifield resin is a critical step that dictates the success of the overall synthesis. By understanding the underlying chemical principles of acid-catalyzed deprotection and the essential role of scavengers, researchers can confidently execute this protocol. The use of a well-defined TFA-based cleavage cocktail, coupled with a meticulous workup procedure, will yield a high-purity dipeptide ready for subsequent applications in research and development.

References

-

AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

- Katsuhide, O., et al. (1998). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry.

- Gong, P., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.

- Lann, H., et al. (2015). Cleavage of synthetic peptides.

- Vedejs, E., & Lin, S. (1994). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.

-

AAPPTec. (n.d.). Merrifield Resin. Retrieved from [Link]

- Kent, S. B. H. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

- Royal Society of Chemistry. (2018).

- ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.

- Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube.

Sources

- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 2. peptide.com [peptide.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. biotage.com [biotage.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Mass Spectrometry Analysis of Peptides Containing Boc-Ser(tBu)-Pro-OH

For: Researchers, scientists, and drug development professionals engaged in synthetic peptide characterization.

Introduction: Navigating the Complexities of Protected Peptide Analysis

In the realm of synthetic peptide chemistry, protecting groups are indispensable tools for directing the assembly of amino acids in the desired sequence. The tert-butyloxycarbonyl (Boc) group for N-terminal protection and the tert-butyl (tBu) group for side-chain protection are mainstays of this strategy, particularly in solid-phase peptide synthesis (SPPS).[1] While essential for synthesis, these protecting groups introduce significant challenges during mass spectrometric analysis, which is a cornerstone technique for verifying the identity and purity of synthetic peptides.[2] The inherent lability of the Boc and tBu groups under common mass spectrometry conditions can lead to premature loss of these moieties, complicating spectral interpretation.[3][4]

This application note provides a detailed guide to the mass spectrometry analysis of peptides containing the specific and challenging sequence motif, Boc-Ser(tBu)-Pro-OH. We will explore the unique fragmentation patterns of these peptides, provide field-proven protocols for their analysis, and explain the causality behind our experimental choices to ensure accurate and reliable characterization.

The Challenge: Lability of Boc and tBu Protecting Groups

The tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups are designed to be cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][5] This acid lability, however, makes them susceptible to cleavage during mass spectrometry analysis, particularly under the energetic conditions of Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[3] Even the presence of low concentrations of TFA in the liquid chromatography mobile phase can induce partial or complete deprotection of the Boc group.[4] This premature loss can result in a complex mixture of protected, partially protected, and fully deprotected peptides co-eluting and entering the mass spectrometer, making it difficult to ascertain the true composition of the synthetic product.

Furthermore, the presence of a proline residue introduces additional complexity due to the "proline effect," which leads to preferential fragmentation at the N-terminal side of the proline residue.[6] Understanding and anticipating these fragmentation pathways is crucial for accurate spectral interpretation.

Anticipated Fragmentation Pathways of Boc-Ser(tBu)-Pro-OH Containing Peptides

When analyzing a peptide containing the Boc-Ser(tBu)-Pro-OH motif, a series of characteristic fragmentation events can be expected. These include the neutral loss of the protecting groups, cleavage at the proline residue, and the generation of standard b- and y-type fragment ions.

A key feature in the mass spectra of these peptides will be the prominent neutral loss of the Boc group (100.12 Da) and the tBu group (56.11 Da). These losses can occur in the ion source (in-source decay) or during MS/MS fragmentation.[7][8] The presence of proline often results in a dominant y-ion corresponding to cleavage N-terminal to the proline residue.[6]

Experimental Workflow and Protocols

The following sections detail a robust workflow for the analysis of Boc-Ser(tBu)-Pro-OH containing peptides, from sample preparation to data interpretation.

Diagram of the Experimental Workflow

Caption: A generalized workflow for the LC-MS/MS analysis of protected peptides.

Protocol 1: Sample Preparation

The goal of this protocol is to prepare the peptide sample for LC-MS analysis in a manner that minimizes premature deprotection and ensures optimal ionization.

Rationale: The choice of solvent and additive is critical. Acetonitrile (ACN) is a common organic solvent for dissolving peptides. Formic acid (FA) is used as a mobile phase modifier to promote protonation and improve chromatographic peak shape. Crucially, FA is a weaker acid than TFA and is less likely to cause in-source cleavage of the Boc group.[4][9]

Step-by-Step Methodology:

-

Initial Dissolution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water containing 0.1% formic acid to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL using the same solvent mixture. This concentration is generally suitable for modern electrospray ionization (ESI) mass spectrometers.[10]

-

Centrifugation: Centrifuge the working solution at 14,000 x g for 5 minutes to pellet any insoluble material that could block the LC system.

-

Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for liquid chromatography and mass spectrometry to achieve good separation and generate informative fragment spectra.

Rationale: Reversed-phase HPLC with a C18 column is the standard for peptide separation.[11] A gradient of increasing organic solvent (ACN) will elute the peptides based on their hydrophobicity. Electrospray ionization in positive ion mode is the preferred method for peptide analysis as it readily generates multiply charged ions.[12]

Instrumentation and Parameters:

| Parameter | Setting | Rationale |

| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high-pressure capabilities for efficient separation. |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size | Offers high resolution for peptide separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for peptide elution. |

| Gradient | 5-40% B over 30 min | A typical gradient for separating a range of peptides. |

| Flow Rate | 0.3 mL/min | Suitable for the column dimensions. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Mass Spectrometer | Thermo Scientific Orbitrap Exploris or equivalent | High-resolution accurate-mass (HRAM) instrument for confident identification. |

| Ionization Mode | ESI Positive | Efficiently ionizes peptides. |

| MS1 Resolution | 60,000 | Provides accurate mass measurement of the precursor ions. |

| MS/MS Fragmentation | CID or HCD | Common fragmentation techniques for peptides.[13] |

| Collision Energy | Stepped (20, 30, 40%) | Ensures fragmentation of a wide range of peptide bonds. |

| MS2 Resolution | 15,000 | Provides accurate mass measurement of the fragment ions. |